molecular formula C17H17N3O2 B2991722 N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide CAS No. 1385401-72-8

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide

Cat. No. B2991722
CAS RN: 1385401-72-8
M. Wt: 295.342
InChI Key: FWIZSRQQWJTTCI-UHFFFAOYSA-N
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Description

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Solid-Phase Synthesis of Foldamers

A study by König et al. (2006) outlines a coupling protocol developed for the synthesis of oligo(p-benzamide)s on solid support, utilizing aromatic carboxylic acids activated in situ with thionyl chloride to acylate secondary aromatic amines. This approach facilitates the creation of nanoscale objects crucial for supramolecular chemistry, indicating potential applications of related compounds in constructing complex molecular architectures (Hannah M. König, R. Abbel, D. Schollmeyer, Andreas F. M. Kilbinger, 2006).

Synthesis and Neuroleptic Activity

Research by Iwanami Sumio et al. (1981) on benzamides including similar structures has demonstrated the synthesis of potential neuroleptics, revealing a correlation between structure and inhibitory effects on apomorphine-induced stereotypic behavior in rats. This indicates the compound's relevance in developing drugs with neuroleptic properties (Iwanami Sumio, Takashima Mutsuo, Yasufumi Hirata, Osamu Hasegawa, Usuda Shinji, 1981).

Rhodium-Catalyzed Oxidative Cycloaddition

Hyster and Rovis (2010) explored the oxidative cycloaddition of benzamides and alkynes, a process facilitated by Rh(III) catalysts, proposing a mechanism involving N-H metalation followed by ortho C-H activation. This method, tolerating extensive substitution, underscores the compound's utility in forming complex molecular scaffolds for medicinal chemistry (T. Hyster, T. Rovis, 2010).

Efficient Reagent for Novel α-Ketoamide Derivatives

A study by El‐Faham et al. (2013) on the synthesis of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent highlights the compound's role in producing benzoyl amino acid ester derivatives, showcasing its applicability in synthesizing novel organic molecules with potential biological activity (A. El‐Faham, Zainab Mohammed Al Marhoon, A. Abdel-Megeed, F. Albericio, 2013).

Copper-Mediated Aryloxylation

The work of Hao et al. (2014) on the copper-mediated selective aryloxylation of benzamides, assisted by a new and removable N,O-bidentate directing group, presents a straightforward synthesis pathway for mono- and diaryloxylated benzoic acids. This research further exemplifies the compound's relevance in synthetic organic chemistry, particularly in the functionalization of aromatic compounds (Xin‐Qi Hao, Lijun Chen, Bao-zeng Ren, Liu-yan Li, Xinye Yang, Jun-Fang Gong, Jun‐Long Niu, Mao‐Ping Song, 2014).

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-16-12-15(8-10-19-16)17(21)20(11-9-18)13-14-6-4-3-5-7-14/h3-8,10,12H,2,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIZSRQQWJTTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C(=O)N(CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide

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